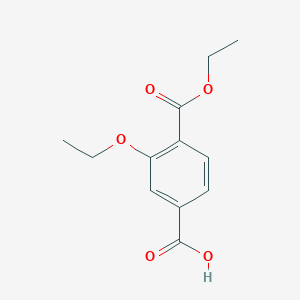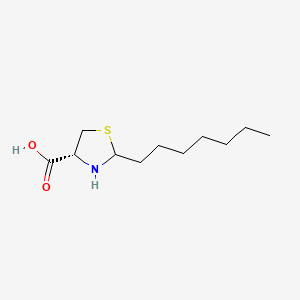
2-Heptyl-1,3-thiazolane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-1,3-thiazolane-4-carboxylic acid is an organic compound with the molecular formula C11H21NO2S. It belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The heptyl group attached to the nitrogen atom and the carboxylic acid group at the fourth position of the ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-1,3-thiazolane-4-carboxylic acid typically involves the condensation of a heptanal with cysteine or its derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild acidic or basic environments to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazolidine derivatives.
Substitution Products: Substituted thiazolidine derivatives.
Scientific Research Applications
2-Heptyl-1,3-thiazolane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer and diabetes, due to its ability to modulate biological pathways.
Industry: The compound is used in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Heptyl-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can form covalent bonds with the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation.
Comparison with Similar Compounds
- 2-Heptyl-1,3-thiazolidine-4-carboxylic acid
- 2-Heptyl-1,3-thiazoline-4-carboxylic acid
- 2-Heptyl-1,3-thiazepane-4-carboxylic acid
Comparison: Compared to other thiazolidine derivatives, 2-Heptyl-1,3-thiazolane-4-carboxylic acid is unique due to the presence of the heptyl group, which enhances its lipophilicity and biological activity. The carboxylic acid group at the fourth position of the ring also contributes to its distinct chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
298186-77-3 |
|---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
(4R)-2-heptyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO2S/c1-2-3-4-5-6-7-10-12-9(8-15-10)11(13)14/h9-10,12H,2-8H2,1H3,(H,13,14)/t9-,10?/m0/s1 |
InChI Key |
PBFKOPWETDLXRE-RGURZIINSA-N |
Isomeric SMILES |
CCCCCCCC1N[C@@H](CS1)C(=O)O |
Canonical SMILES |
CCCCCCCC1NC(CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


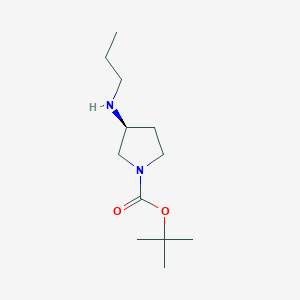

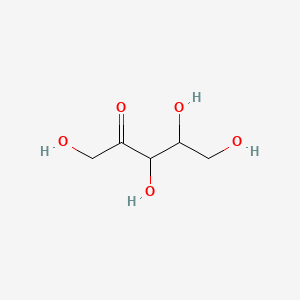
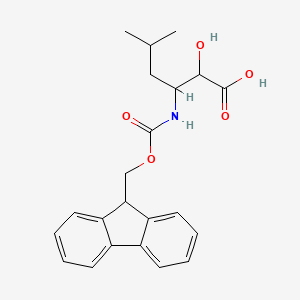
![4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15094556.png)
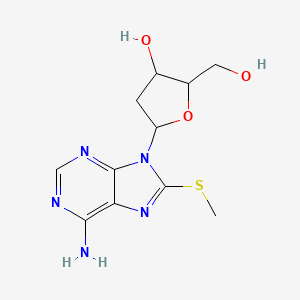
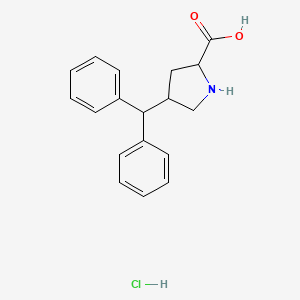
![9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B15094571.png)
![Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15094574.png)
![tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15094593.png)
![N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15094612.png)
![3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B15094621.png)

